N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide
Description
N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide is a synthetic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties . The structure of this compound features an imidazo[1,2-a]pyrimidine core, which is fused with a phenyl ring and further substituted with a propylpentanamide group.
Properties
IUPAC Name |
N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-propylpentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-3-6-16(7-4-2)19(25)22-17-10-8-15(9-11-17)18-14-24-13-5-12-21-20(24)23-18/h5,8-14,16H,3-4,6-7H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTKWYKWKIOODDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=CC=C(C=C1)C2=CN3C=CC=NC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common synthetic route includes the formation of the imidazo[1,2-a]pyrimidine core through a multicomponent reaction involving malononitrile, an active methylene compound, and imidazo[1,2-a]pyrimidine-2-carbaldehyde Industrial production methods often utilize catalysts such as silica sulfuric acid, ammonium acetate, and zinc chloride to enhance reaction efficiency .
Chemical Reactions Analysis
N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, it has been explored for its potential anticancer properties, showing activity against various cancer cell lines . Additionally, it exhibits anti-inflammatory effects by inhibiting the expression of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α . In the industrial sector, it is used as a building block for the synthesis of more complex molecules with potential therapeutic applications .
Mechanism of Action
The mechanism of action of N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors involved in inflammatory and cancer pathways . The imidazo[1,2-a]pyrimidine core forms hydrogen bonds and π-π stacking interactions with target proteins, leading to the modulation of their activity . This results in the suppression of inflammatory responses and the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide can be compared with other imidazo[1,2-a]pyrimidine derivatives, such as imidazo[1,2-a]pyridine and imidazo[4,5-b]pyridine . While these compounds share a similar core structure, they differ in their substituents and pharmacological activities. For example, imidazo[1,2-a]pyridine derivatives are known for their antiviral and antibacterial properties, whereas imidazo[4,5-b]pyridine derivatives exhibit potent anticancer activity . The unique substitution pattern of this compound contributes to its distinct pharmacological profile and potential therapeutic applications .
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